molecular formula C15H26N2OS B1224454 N-cycloheptyl-2-(cyclohexylamino)-2-sulfanylideneacetamide

N-cycloheptyl-2-(cyclohexylamino)-2-sulfanylideneacetamide

Cat. No. B1224454
M. Wt: 282.4 g/mol
InChI Key: FCRHAILQRHDOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(cyclohexylamino)-2-sulfanylideneacetamide is an amino acid amide.

Scientific Research Applications

Alpha(2) Adrenoceptor Agonist

Cyclohexylamino oxazoline, a compound related to N-cycloheptyl-2-(cyclohexylamino)-2-sulfanylideneacetamide, has been identified as a potent alpha(2) adrenoceptor agonist. This discovery is significant in receptor-ligand modeling, leading to the synthesis of analogues with selective agonistic properties (Wong et al., 2000).

Crystal Structure Analysis

The crystal structure of a compound closely related to this compound has been analyzed, providing insights into the structural properties of sulfonamides, which are crucial in antibacterial agents (Cai et al., 2009).

γ-Lactam Derivatives

Research has demonstrated the effective conversion of amine-based moieties, including amino acids, into γ-lactam derivatives using palladium catalysis. This process is crucial for the diversification of peptides and amino acids (Hernando et al., 2016).

Synthesis of Antimicrobial Agents

The compound has been utilized as a key intermediate in the synthesis of various antimicrobial agents. This includes the production of thiazolidinone, thiazoline, and thiophene derivatives, highlighting its role in developing new antimicrobial substances (Gouda et al., 2010).

Electro-Oxidation Studies

The electro-oxidation of alicyclic bromides, including cycloheptyl and cyclohexyl bromides, has been investigated, leading to the formation of N-cycloalkylacetamide. This research provides valuable information on the electrochemical behavior of such compounds (Becker & Zemach, 1979).

Pummerer Cyclisation

Alpha-sulfanyl N-aryl acetamides, structurally related to this compound, have shown effective Pummerer cyclisation. This reaction is key in the synthesis of oxindoles, a class of compounds with diverse biological activities (McAllister et al., 2003).

properties

Molecular Formula

C15H26N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

N-cycloheptyl-2-(cyclohexylamino)-2-sulfanylideneacetamide

InChI

InChI=1S/C15H26N2OS/c18-14(16-12-8-4-1-2-5-9-12)15(19)17-13-10-6-3-7-11-13/h12-13H,1-11H2,(H,16,18)(H,17,19)

InChI Key

FCRHAILQRHDOBX-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C(=S)NC2CCCCC2

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=S)NC2CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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